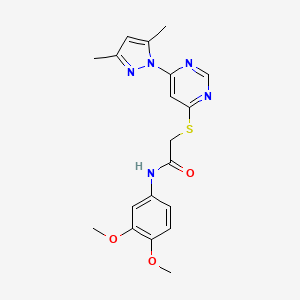

N-(3,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-12-7-13(2)24(23-12)17-9-19(21-11-20-17)28-10-18(25)22-14-5-6-15(26-3)16(8-14)27-4/h5-9,11H,10H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLJHYTSKZPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a dimethoxyphenyl group, a thioacetamide linkage, and a pyrazolyl-pyrimidinyl moiety. Its molecular formula is , with a molecular weight of approximately 368.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₃S |

| Molecular Weight | 368.43 g/mol |

| Solubility | Soluble in DMSO and DMF |

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole structure.

- Pyrimidine Thioether Formation : Subsequent reactions introduce the pyrimidine moiety via thioether linkages.

- Acetamide Formation : The final step involves acylation to yield the acetamide functional group.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown promising results against various cancer cell lines:

- IC50 Values : Compounds related to this structure have demonstrated IC50 values ranging from 1.35 μM to 49.85 μM against different tumor cell lines, indicating potent growth inhibition and apoptosis induction in cancer cells .

Anti-inflammatory Properties

Compounds with similar structural features have also been evaluated for anti-inflammatory activity. The incorporation of the pyrazole ring is often associated with inhibition of inflammatory mediators:

- Mechanism of Action : These compounds may inhibit cyclooxygenase (COX) enzymes or modulate cytokine release, thus reducing inflammation .

Antimicrobial Activity

The biological profile of this compound also suggests potential antimicrobial effects:

- In vitro Studies : Preliminary assays indicate that certain derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, although specific data for this compound is still emerging .

Case Studies

Several case studies highlight the therapeutic potential of related compounds:

- Study on Anticancer Activity : A series of substituted pyrazoles were synthesized and tested for their anticancer effects on A549 lung cancer cells. The most active compound showed an IC50 value of 26 µM, demonstrating significant cytotoxicity .

- Evaluation of Anti-inflammatory Effects : In a study assessing various pyrazole derivatives for their anti-inflammatory properties, several compounds displayed inhibition of TNF-alpha production in LPS-stimulated macrophages .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Features and Functional Group Comparisons

The compound’s uniqueness lies in its combination of a pyrimidine-thioacetamide scaffold, a 3,5-dimethylpyrazole substituent, and a 3,4-dimethoxyphenyl group. Below is a comparative analysis with three structurally related analogs:

Critical Observations

Substituent-Driven Activity: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to 3,5-dimethoxyphenyl (Analog 1) due to altered electronic distribution. However, the absence of a trifluoromethyl-benzothiazole group (as in Analog 1) likely reduces kinase-binding affinity, as the latter contributes to hydrophobic interactions in CK1 inhibition . The 3,5-dimethylpyrazole substituent in the target compound could improve metabolic stability compared to pyrimidinone-based analogs (e.g., Analog 2), where the 4-oxo group increases susceptibility to enzymatic reduction .

Synthetic Methodology: The target compound’s synthesis likely follows protocols similar to Analog 2, involving alkylation of a pyrimidine-thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., sodium methylate) .

Biological Implications :

- While Analog 1 demonstrates potent CK1 inhibition, the target compound’s pyrazole substituent may redirect selectivity toward other kinase families (e.g., JAK or CDKs), though experimental validation is needed.

- Analog 2’s antimicrobial activity suggests the target compound could exhibit similar effects, but the 3,4-dimethoxyphenyl group might reduce membrane permeability compared to smaller aryl groups .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, and how do they influence its reactivity and biological activity?

- Methodological Answer : The compound contains a pyrimidine core substituted with a 3,5-dimethylpyrazole group, a thioether linkage, and a 3,4-dimethoxyphenylacetamide moiety. The pyrimidine-pyrazole system enhances π-π stacking interactions with biological targets, while the thioether and methoxy groups influence solubility and metabolic stability. Structural characterization typically employs NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (HRMS) for molecular weight validation .

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction conditions?

- Methodological Answer : Synthesis involves sequential nucleophilic substitutions:

Pyrazole-pyrimidine coupling : Reacting 3,5-dimethylpyrazole with 4,6-dichloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C).

Thioether formation : Thiolation of the pyrimidine intermediate with 2-mercaptoacetamide derivatives (e.g., using NaH in THF).

Acetamide coupling : Final acylation with 3,4-dimethoxyphenylamine via EDC/HOBt activation.

Purification requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. How can researchers assess the compound’s potential as an enzyme inhibitor or receptor modulator?

- Methodological Answer : Begin with in vitro assays (e.g., fluorescence polarization for kinase inhibition or SPR for binding kinetics). Use dose-response curves (IC₅₀/EC₅₀ determination) and validate selectivity via kinome/proteome-wide profiling . Structural insights from molecular docking (AutoDock Vina) and MD simulations (AMBER) guide target engagement hypotheses .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic protocol to improve yield and scalability while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to test variables: temperature (60–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (Pd(OAc)₂ vs. CuI).

- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to detect intermediates and byproducts.

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF with cyclopentyl methyl ether) and employ microwave-assisted synthesis for faster kinetics .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Replication studies : Standardize assay conditions (buffer pH, ATP concentration for kinases).

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.

- Orthogonal assays : Confirm activity via thermal shift assays (DSF) or cellular viability (MTT) to rule out assay-specific artifacts .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity profile?

- Methodological Answer :

- ADME Prediction : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, CYP450 inhibition, and blood-brain barrier permeability.

- Toxicity Profiling : Apply Derek Nexus or ProTox-II for hepatotoxicity and mutagenicity alerts.

- Metabolite Identification : Simulate Phase I/II metabolism with GLORY or MetaSite .

Methodological Recommendations

- For SAR Studies : Systematically replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to map steric/electronic effects .

- For In Vivo Translation : Conduct pharmacokinetic studies in rodent models (plasma T½, bioavailability) and correlate with microsomal stability assays (human/rat liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.